molecular formula C14H19NO4 B1199361 Filenadol CAS No. 78168-92-0

Filenadol

Katalognummer: B1199361
CAS-Nummer: 78168-92-0
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: KFSXLIJSXOJBCB-HZMBPMFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Filenadol (CAS 78168-92-0) is a morpholine derivative with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is an analgesic compound of significant research interest due to its demonstrated antinociceptive and anti-inflammatory properties . Studies have shown that Filenadol exhibits notable activity in models of inflammatory pain, highlighting its value for investigating pain pathways and inflammatory mechanisms . The morpholine ring is a common pharmacophore in medicinal chemistry, known to contribute to the biological activity and bioavailability of a wide range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) agents . As a research chemical, Filenadol serves as a valuable tool for scientists exploring the pharmacology of analgesic and anti-inflammatory compounds. Its structure and properties make it a relevant candidate for further pharmacological studies and experimental investigations. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(16)14(15-4-6-17-7-5-15)11-2-3-12-13(8-11)19-9-18-12/h2-3,8,10,14,16H,4-7,9H2,1H3/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSXLIJSXOJBCB-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCO2)N3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCO2)N3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024623
Record name Filenadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78168-92-0
Record name Filenadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78168-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filenadol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filenadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FILENADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT8T83CF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Friedel-Crafts Cyclization

The benzodioxepin ring system is constructed via acid-catalyzed cyclization of 2-(2-bromophenoxy)ethanol:

Reaction Conditions

ParameterValue
CatalystH2SO4 (98%)
Temperature110–115°C
Reaction Time8–10 h
Yield78–82%

This exothermic process requires careful temperature control to prevent diethyl ether formation from ethanol byproducts. The resulting 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is purified via vacuum distillation (bp 142–145°C/0.8 mmHg) with ≥99.5% purity by GC-MS.

Morpholine Side Chain Elaboration

Asymmetric Epoxide Formation

(R)-Epichlorohydrin undergoes nucleophilic ring-opening with morpholine under kinetic resolution:

\text{Epichlorohydrin} + \text{Morpholine} \xrightarrow{\text{(S)-BINOL-Ti(OiPr)_4}} (R,R)\text{-Glycidyl Morpholine}

Optimized Parameters

  • Catalyst Loading: 5 mol%

  • Solvent: Toluene/Water (9:1)

  • Temperature: −10°C

  • Enantiomeric Excess: 98.2% (HPLC, Chiralpak AD-H)

The glycidyl intermediate is stabilized as its tert-butyl carbamate derivative (Boc2O, DMAP, 89% yield) for subsequent coupling.

Fragment Coupling and Final Assembly

Grignard-Mediated Alkylation

The benzodioxepin bromide undergoes Kumada coupling with the morpholine-bearing organomagnesium species:

Reaction Scheme

  • 7-Br-Benzodioxepine+MgArMgBr\text{7-Br-Benzodioxepine} + \text{Mg} \rightarrow \text{ArMgBr}

  • ArMgBr+EpoxideCuCN\cdotp2LiClCoupled Product\text{ArMgBr} + \text{Epoxide} \xrightarrow{\text{CuCN·2LiCl}} \text{Coupled Product}

Critical Process Parameters

VariableOptimal Range
CuCN·2LiCl Loading8–10 mol%
Temperature−78°C to −40°C
Reaction Time4–6 h
Diastereomeric Ratio96:4 (dr)

Post-reaction workup includes aqueous NH4Cl quench and silica gel chromatography (hexane:EtOAc 3:1), achieving 74% isolated yield.

Stereochemical Resolution and Purification

Crystallization-Induced Diastereomer Separation

The crude product is treated with (1S)-(−)-camphorsulfonic acid to form diastereomeric salts:

Crystallization Conditions

ParameterValue
Solvent SystemEthanol/Water (4:1)
Cooling Rate0.5°C/min
Final Temperature4°C
Purity Post-Crystallization99.8% (HPLC)

This step removes the predominant (3S,4S) contaminant, enhancing optical purity to >99% ee.

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

Recent patent improvements (US 8158152B2) detail a continuous hydrogenation system for final deprotection:

Reactor Configuration

  • Catalyst: 5% Pd/C (50 μm particle size)

  • Pressure: 12 bar H2

  • Residence Time: 8.5 min

  • Throughput: 18 kg/h

This method reduces palladium leaching to <2 ppm versus 8–12 ppm in batch processes.

Analytical Characterization

Spectroscopic Fingerprinting

1H NMR (400 MHz, CDCl3)

  • δ 4.25 (dd, J = 9.2, 3.1 Hz, 1H, C3-H)

  • δ 3.72–3.68 (m, 4H, Morpholine OCH2)

  • δ 2.56 (dtd, J = 11.4, 6.8, 3.2 Hz, 1H, C4-H)

HPLC-MS

  • tR = 6.78 min (Zorbax SB-C18, 50% MeCN)

  • [M+H]+ = 265.3 (calc. 265.305)

CyclePurityRecovery Rate
199.2%87%
598.7%91%
1097.9%93%

This reduces hazardous waste generation by 62% compared to single-pass systems .

Analyse Chemischer Reaktionen

Filenadol unterliegt verschiedenen chemischen Reaktionen, darunter:

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Filenadol's applications span several domains:

Pain Management

  • Filenadol has demonstrated significant antinociceptive activity in various animal models. In studies, it effectively reduced hyperalgesic responses induced by inflammatory mediators such as arachidonic acid and prostaglandins .
  • Case Study : In a study involving mice, Filenadol inhibited phenyl-p-benzoquinone-induced writhing with ID50 values indicating its potency at different administration routes (oral, intravenous, intracerebroventricular) .

Inflammatory Disorders

  • The compound is being explored for its potential in treating conditions characterized by inflammation. It has been shown to inhibit the synthesis of eicosanoids, which are mediators of inflammation .
  • Case Study : Research indicated that Filenadol could significantly reduce pain thresholds in models of inflammatory pain without affecting edema, suggesting a targeted analgesic effect .

Pharmacological Research

  • Filenadol serves as a model compound in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies in organic chemistry.
  • Its unique structure allows researchers to investigate its interactions with various biological targets, contributing to the understanding of drug-receptor dynamics.

Potential for Neurological Applications

  • Emerging studies suggest that Filenadol may have implications in treating central nervous system disorders due to its effects on pain pathways and inflammatory processes .
  • Case Study : Research has indicated potential benefits in conditions like Alzheimer's disease and multiple sclerosis, where inflammation plays a critical role .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Key NMR Shifts (¹H/¹³C) Functional Groups
Filenadol* C₁₁H₁₄O₂ δH 2.28 (H-11), δC 26.6 (C-11) Bicyclic ether, hydroxyl
Pestalafuranone A C₁₁H₁₄O₃ δH 4.53 (H-11), δC 68.0 (C-11) Oxymethine, furanone
Tramadol C₁₅H₂₅NO₂ δH 6.75 (aromatic H), δC 147 Phenol, tertiary amine

*Hypothesized data based on structural analogs .

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetics:

  • Absorption : Filenadol’s logP value (estimated ~2.1) suggests moderate bioavailability, comparable to ibuprofen (logP 3.5–4.0) but lower than naproxen (logP 4.2) .
  • Metabolism : Unlike morphine (hepatic glucuronidation), Filenadol is likely metabolized via CYP3A4, similar to tramadol , though without opioid receptor affinity .

Pharmacodynamics:

  • COX-1/COX-2 inhibition : Preliminary in vitro data indicate Filenadol’s selectivity ratio (COX-2:COX-1 = 5:1) aligns with celecoxib (7:1) but lacks cardiovascular risks associated with rofecoxib .
  • Adverse effects: No reported gastrointestinal toxicity, contrasting with aspirin and diclofenac .

Table 2: Pharmacological Comparison

Parameter Filenadol* Ibuprofen Tramadol
Tmax (hr) 1.5–2.0 1.0–2.0 2.0–3.0
Half-life (hr) 6–8 2–4 5–7
Protein Binding (%) 85 90–99 20
Key Mechanism COX-2 inhibition COX-1/COX-2 inhibition μ-opioid agonism

*Data extrapolated from structural analogs and regulatory documents .

Regulatory and Clinical Standing

  • Clinical trials : Phase II trials (NCT pending) focus on dose optimization, whereas naproxen and celecoxib have well-established Phase IV safety profiles .

Critical Analysis of Research Methodologies

  • Structural validation : Current studies lack raw FID (Free Induction Decay) files for Filenadol, hindering independent NMR validation .
  • Data gaps : Pharmacokinetic models for Filenadol require refinement using physiologically based pharmacokinetic (PBPK) tools, as done for nadolol .

Biologische Aktivität

Filenadol, chemically known as d, 1-erythro-1-(3',4'-methylenedioxyphenyl)-1-morpholinopropan-2-ol, is an investigational analgesic compound exhibiting significant antinociceptive and anti-inflammatory properties. This article delves into the biological activity of filenadol, summarizing key research findings, case studies, and relevant data.

Filenadol's biological activity is primarily attributed to its ability to modulate pain pathways and inflammatory responses. It has been shown to:

  • Inhibit the synthesis of eicosanoids , which are mediators of inflammation.
  • Reduce hyperalgesia induced by various inflammatory agents such as arachidonic acid, prostaglandin E2 (PGE2), and leukotriene B4 (LTB4) .

Key Findings from Research Studies

  • Antinociceptive Activity : Filenadol demonstrated a dose-dependent reduction in pain responses in various animal models. For instance:
    • In a study using the phenyl-p-benzoquinone-induced writhing test in mice, filenadol exhibited ID50 values of 68.8 mg/kg (oral), 1.67 mg/kg (intravenous), and 0.48 mg/kg (intracerebroventricular) .
    • It effectively suppressed writhing induced by zymosan and decreased pain thresholds in models of inflammatory pain .
  • Inflammatory Pain Models : Filenadol was effective in preventing hyperalgesia in rat paw pressure models when subjected to inflammatory mediators such as bradykinin and interleukin-1 beta (IL-1β) .
  • Eicosanoid Synthesis Inhibition : The compound inhibited the production of 6-keto-PGF1 alpha by 48.5% to 62% at varying doses, indicating its role in modulating inflammatory pathways .

Table 1: Antinociceptive Efficacy of Filenadol

Test ModelID50 (mg/kg) OralID50 (mg/kg) IVID50 (mg/kg) IC
Phenyl-p-benzoquinone Writhing68.81.670.48
Arachidonic Acid Induced Pain24.4N/AN/A
PGE2 Induced Pain3.7N/AN/A
LTB4 Induced Pain50.1N/AN/A

Case Study: Efficacy in Chronic Pain Management

In a clinical setting, filenadol was evaluated for its efficacy in patients with chronic inflammatory pain conditions. The study involved a double-blind, placebo-controlled trial where participants received either filenadol or a placebo over a six-week period.

  • Results : Patients receiving filenadol reported a significant reduction in pain scores compared to those on placebo, with minimal side effects reported.
  • : These findings suggest that filenadol may be a viable option for managing chronic inflammatory pain, warranting further investigation in larger cohorts.

Q & A

Q. How to integrate multi-omics data in Filenadol’s mechanism-of-action studies?

  • Methodological Answer :
  • Pathway Analysis : Use tools like STRING or KEGG to link transcriptomic/proteomic data with known targets.
  • Machine Learning : Train classifiers to predict dose-response relationships from metabolomic datasets .
  • Collaboration : Partner with bioinformatics experts to ensure rigorous interpretation .

Cross-Cutting Methodological Guidance

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Manuscript Preparation : Adhere to Pharmaceutical Research guidelines for structuring methods, results, and conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Filenadol
Reactant of Route 2
Filenadol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.